molecular formula C10H12FNO3S B2631544 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine CAS No. 2411295-17-3

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine

Cat. No.: B2631544
CAS No.: 2411295-17-3
M. Wt: 245.27
InChI Key: DRLRYHMPHQRGNG-UHFFFAOYSA-N
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Description

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine is a chemical compound with the molecular formula C10H12FNO2S It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a fluorosulfonyloxy group

Preparation Methods

The synthesis of 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine typically involves the reaction of 4-fluorophenylsulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the sulfonyl group.

    Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form the corresponding phenol derivative.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine can be compared with other similar compounds such as:

    1-(4-Fluorophenylsulfonyl)pyrrolidine: Similar structure but lacks the sulfonyloxy group.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

    Phenylsulfonyl compounds: Compounds with different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorosulfonyloxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c11-16(13,14)15-10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLRYHMPHQRGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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